

In Vivo Stability of Isoindolin-1-one PROTACs: A Comparative Guide

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Compound of Interest

Compound Name: 6-(Aminomethyl)isoindolin-1-one
hydrochloride

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The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy and safety profile. This guide provides a comparative analysis of the in vivo stability of different isoindolin-1-one-based PROTACs, which primarily utilize the Cereblon (CRBN) E3 ligase for targeted protein degradation. The isoindolin-1-one scaffold, a key component of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, is a popular choice for the CRBN-recruiting ligand in PROTAC design. This document summarizes available preclinical in vivo pharmacokinetic data, details relevant experimental methodologies, and visualizes key cellular pathways and workflows to aid researchers in the development of next-generation protein degraders.

Comparative In Vivo Pharmacokinetic Data of Isoindolin-1-one PROTACs

The following tables summarize key in vivo pharmacokinetic parameters for several notable isoindolin-1-one PROTACs targeting different proteins of interest. It is important to note that direct head-to-head comparisons are challenging due to variations in experimental conditions across different studies.

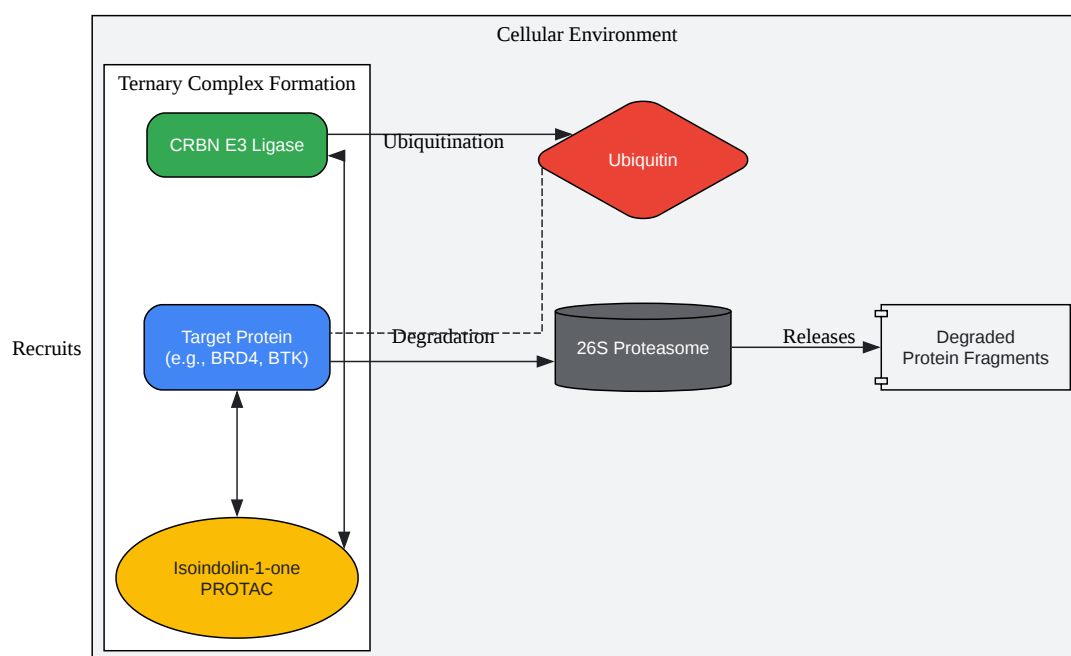
PRO TAC Name	Target Protein	E3 Ligase Ligand	Species	Dose & Route	Cmax	Tmax	Half- life (t _{1/2})	Clear- ance (CL)	Bioav- ailabi- lity (F%)	Refer- ence
ARV-110	Androgen Receptor	Pomalidomide	Rat	2 mg/kg IV	-	-	-	413.6 ± 31.7 mL/h/ kg	-	[1]
Rat	5 mg/kg PO	-	-	-	-	23.83 %	[1]			
Mouse	2 mg/kg IV	-	-	-	180.9 ± 30.79 mL/h/ kg	-	[1]			
Mouse	5 mg/kg PO	-	-	-	-	37.89 %	[1]			
dBET 1	BRD4	Pomalidomide	Mouse	50 mg/kg IP	392 nM	-	-	-	-	[2]
MT-802	BTK	Pomalidomide	-	-	-	-	-	-	Poor	[3][4]
SJF6 20	BTK	Pomalidomide	Mouse	-	-	-	1.62 h	40.8 mL/min/kg	-	[3]
SD-36	STAT 3	Lenalidomide	Mouse	50 mg/kg IV	-	-	-	-	-	[5][6] [7][8] [9]

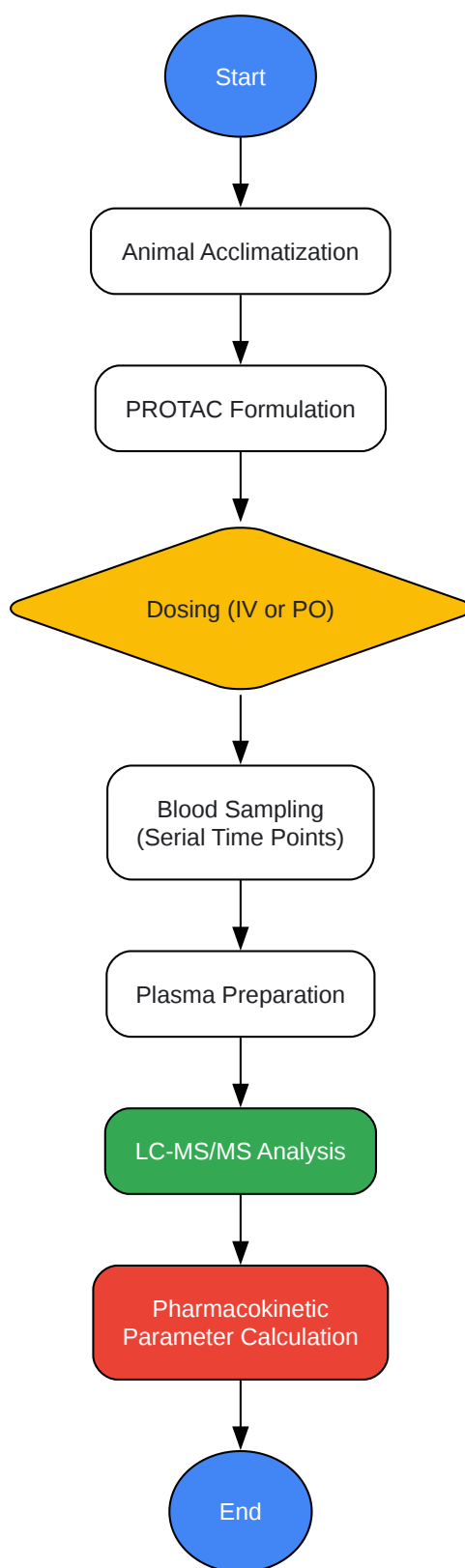
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Key Signaling Pathways

Mechanism of Action of CRBN-based PROTACs

Isoindolin-1-one PROTACs function by hijacking the CRL4^{CRBN} E3 ubiquitin ligase complex to induce the degradation of a target protein. The PROTAC molecule acts as a bridge, bringing the target protein and CRBN into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.





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